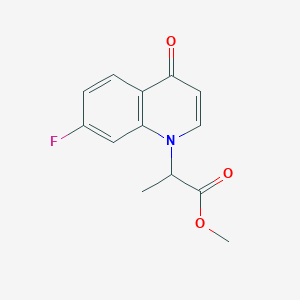

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Description

Properties

Molecular Formula |

C13H12FNO3 |

|---|---|

Molecular Weight |

249.24 g/mol |

IUPAC Name |

methyl 2-(7-fluoro-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C13H12FNO3/c1-8(13(17)18-2)15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-8H,1-2H3 |

InChI Key |

ZHJCBMUJNXQYEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1C=CC(=O)C2=C1C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Synthesis

The quinoline core is typically constructed via cyclization reactions. A common approach involves the Gould-Jacobs reaction, where aniline derivatives undergo condensation with β-keto esters. For example, 7-fluoro-4-hydroxyquinoline is synthesized by cyclizing 3-fluoroaniline with diethyl ethoxymethylenemalonate under acidic conditions .

Key reaction conditions :

-

Reactants : 3-Fluoroaniline, diethyl ethoxymethylenemalonate.

-

Catalyst : Polyphosphoric acid (PPA) or acetic acid.

-

Temperature : 100–120°C.

Fluorination at the 7-Position

Fluorination is achieved either by direct substitution or via intermediates. In one method, 4-hydroxyquinoline undergoes electrophilic fluorination using Selectfluor® in acetonitrile .

Optimized parameters :

-

Reagent : Selectfluor® (1.2 equiv).

-

Solvent : Acetonitrile.

-

Temperature : 80°C, 12 hours.

Introduction of the Propanoate Side Chain

The propanoate moiety is introduced via nucleophilic substitution or Michael addition. A Michael addition using methyl acrylate and potassium carbonate is widely reported :

Procedure :

-

Substrate : 7-Fluoro-4-hydroxyquinoline.

-

Reagent : Methyl acrylate (3.0 equiv).

-

Base : K₂CO₃ (1.5 equiv).

-

Solvent : Dimethylformamide (DMF).

-

Temperature : 100°C, 10 hours.

Esterification and Final Modification

Esterification of the carboxylic acid intermediate is critical. Methanol in the presence of sulfuric acid catalyzes this step :

Conditions :

-

Acid Catalyst : H₂SO₄ (0.1 equiv).

-

Solvent : Methanol.

-

Temperature : Reflux (65°C), 6 hours.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. A patented one-pot synthesis combines cyclization, fluorination, and esterification in toluene with phase-transfer catalysts :

Key features :

-

Catalyst : Tetrabutylammonium bromide (TBAB).

-

Temperature Gradient : 60°C (2 hours) → 100°C (5 hours).

-

Purification : Recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gould-Jacobs Cyclization | 3-Fluoroaniline | Diethyl ethoxymethylenemalonate | 65–78 | 95–98 |

| Michael Addition | 7-Fluoro-4-hydroxyquinoline | Methyl acrylate, K₂CO₃ | 81–88 | 97–99 |

| One-Pot Industrial | 3-Fluoroaniline | TBAB, Selectfluor® | 70–75 | >99 |

Challenges and Optimization

-

Byproduct Formation : Competing O-alkylation during Michael addition reduces yields. Using bulky bases like DBU minimizes this issue .

-

Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively separates esters from unreacted intermediates .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal due to toxicity .

Emerging Techniques

Recent advances include electrochemical synthesis, where quinoline precursors are functionalized in a single step under mild conditions . For example:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products

The major products formed from these reactions include:

Oxidation: Introduction of additional keto or hydroxyl groups.

Reduction: Formation of 4-hydroxy derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial properties.

Medicine: Investigated for its potential use in developing new antibiotics.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate involves:

Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with pyridine- and quinoline-based esters described in the literature. Below is a comparative analysis based on synthesis, reactivity, and analytical approaches:

Table 1: Key Comparisons with Pyridine-Based Esters ()

Key Observations:

- Ester Reactivity: The methyl ester in pyridine-based compounds (e.g., 7l, 8b) is hydrolyzed under strong acidic conditions (6M HCl, reflux) to yield carboxylic acids . For the target quinoline derivative, similar hydrolysis is plausible, though the electron-withdrawing 4-oxo and 7-fluoro groups may accelerate ester lability compared to pyridine analogues.

- Synthetic Strategies: Compound 7l was synthesized via silicon column chromatography, suggesting that analogous purification methods could apply to the target compound. However, the quinoline core may necessitate adjusted reaction conditions due to its aromatic electronic environment.

Impact of Fluorine Substituents

The 7-fluoro group distinguishes this compound from non-fluorinated quinolones. Fluorine’s electronegativity can:

- Enhance binding affinity in biological targets (e.g., DNA gyrase inhibition in quinolone antibiotics).

- Improve metabolic stability by resisting oxidative degradation.

- Alter NMR chemical shifts (e.g., fluorine-induced deshielding effects on neighboring protons), though specific data for the target compound is unavailable.

Analytical Methodologies ()

Quantitative NMR techniques using internal standards (e.g., ethyl viologen) were employed to analyze structurally complex compounds like 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) . For the target compound, similar approaches could mitigate challenges such as solvent exchangeability or signal overlap. For example:

- Ethyl viologen calibration: Signals at δ 1.56 (t), 8.40 (d), and 8.99 (d) could serve as reference peaks for integrating the target’s methyl ester (hypothetical δ ~1.8–2.2) and aromatic protons .

Research Implications and Limitations

- Pyridine-based ester methodologies () offer a foundational approach but require optimization for quinoline systems.

- Biological Activity: While fluorinated quinolones are well-studied as antibiotics, the biological profile of this specific derivative remains unexplored in the provided data.

- Analytical Challenges: The 7-fluoro and 4-oxo groups may complicate NMR interpretation due to coupling effects or signal broadening, necessitating advanced techniques like 19F-NMR or HSQC.

Biological Activity

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinolone family, characterized by its unique chemical structure which includes a methyl ester functional group and a fluorine atom at the 7-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

- Molecular Formula : C13H12FNO3

- Molecular Weight : Approximately 249.24 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom enhances the compound's biological activity by influencing its interaction with biological macromolecules, such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for developing new antibiotics.

Case Study : A study demonstrated that derivatives of quinolone compounds showed efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the interference with DNA replication processes, highlighting the potential of this compound in addressing antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspase pathways.

Research Findings : In vitro studies revealed that this compound inhibited cell proliferation in several cancer types, including breast and lung cancer cells. The observed effects were linked to the compound's ability to disrupt cellular signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is primarily attributed to its structural features:

- DNA Interaction : The quinoline moiety allows for intercalation into DNA, disrupting replication.

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA processing.

- Fluorine Substitution : The fluorine atom enhances lipophilicity and bioavailability, improving interaction with cellular targets.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate | Ethoxy groups at positions 6 and 7 | Enhanced solubility; potential for improved bioavailability |

| Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate | Methyl groups at positions 5 and 7 | Increased lipophilicity; enhanced anticancer activity |

| Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate | Chlorine substitution at position 6 | Altered biological activity due to halogen effects |

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

| Core Structure | Halogenated Ester | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-Hydroxy-4-quinolinone | Methyl 2-bromopropanoate | K₂CO₃ | Acetone | 65–78 | |

| 3-Hydroxychromen-4-one | Methyl acrylate | DBU | THF | 72–85 |

Advanced: How can reaction conditions be optimized to suppress byproduct formation (e.g., positional isomers or ester hydrolysis) during synthesis?

Answer:

Byproduct mitigation requires careful control of:

- Steric and electronic effects : Fluorine’s electron-withdrawing nature increases reactivity at the 7-position, reducing isomerization. Use of bulky bases (e.g., DIPEA) can suppress competing side reactions .

- Temperature and solvent polarity : Lower temperatures (0–25°C) in polar aprotic solvents (e.g., DMF) minimize ester hydrolysis .

- Chromatographic monitoring : HPLC or TLC with UV detection (λ = 254–310 nm) identifies impurities early. lists common propanoate-related impurities (e.g., hydrolyzed acids, amide derivatives) .

Q. Table 2: Common Byproducts and Analytical Markers

| Byproduct Type | Retention Time (HPLC, min) | Diagnostic NMR Shift (δ, ppm) |

|---|---|---|

| Hydrolyzed carboxylic acid | 12.3 (C18 column) | 170–175 (COOH, ¹³C) |

| Positional isomer | 14.7 | 6.8–7.2 (aromatic H, ¹H) |

Basic: What spectroscopic techniques are critical for structural characterization, and what key features should be analyzed?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Exact mass for C₁₃H₁₀FNO₃ ([M+H]⁺ = 264.0667) confirms molecular formula.

- IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹; quinolinone C=O at ~1680 cm⁻¹ .

Advanced: How can computational methods resolve contradictions in reported bioactivity data for fluorinated quinolinones?

Answer:

- 3D-QSAR modeling : Correlates substituent effects (e.g., fluoro position) with bioactivity. highlights monoamine oxidase (MAO) inhibition trends for similar compounds .

- Molecular docking : Predicts binding modes to enzymes (e.g., MAO-B). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .

- Meta-analysis : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) to address variability .

Q. Table 3: Key Parameters for 3D-QSAR Models

| Parameter | Value Range | Impact on Activity |

|---|---|---|

| Hydrophobicity (logP) | 2.5–3.8 | Higher logP enhances membrane permeability |

| Electron-withdrawing groups | Fluorine at C-7 | Increases enzyme affinity |

Basic: What biological targets are associated with 4-oxoquinoline derivatives, and how does fluorination modulate activity?

Answer:

4-Oxoquinolines target:

- Enzymes : MAO, DNA gyrase, and kinases .

- Fluorine’s role : Enhances metabolic stability, bioavailability, and target binding via electronegativity and van der Waals interactions .

Advanced: What strategies ensure scalability of this compound synthesis without compromising yield?

Answer:

- Flow chemistry : Continuous processing reduces side reactions and improves reproducibility .

- Catalytic optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .

- Purification : Flash chromatography with gradient elution (hexane:EtOAc) separates esters from polar byproducts .

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent light-induced decomposition .

- Humidity control : Use desiccants (silica gel) to avoid ester hydrolysis .

Advanced: How can regioselective functionalization of the quinolinone core be achieved for SAR studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.